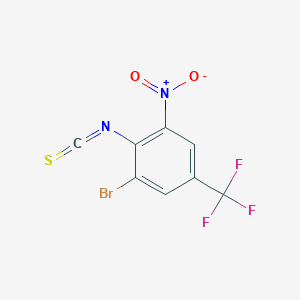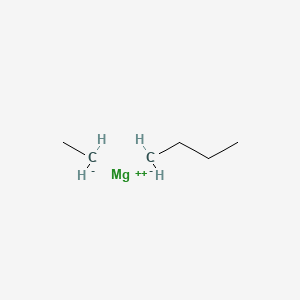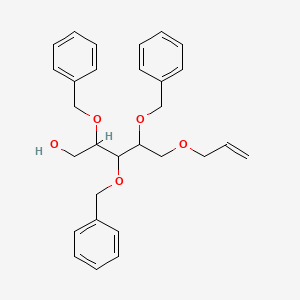![molecular formula C22H22N2 B13392691 3,3-Dimethyl-[1,1'-binaphthalene]-4,4(3H)-diamine](/img/structure/B13392691.png)
3,3-Dimethyl-[1,1'-binaphthalene]-4,4(3H)-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dimethyl-[1,1’-binaphthalene]-4,4(3H)-diamine is an organic compound with the molecular formula C22H18N2. It is a derivative of binaphthalene, characterized by the presence of two naphthalene units connected at the 1,1’ positions and substituted with dimethyl groups at the 3,3’ positions and amino groups at the 4,4’ positions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-[1,1’-binaphthalene]-4,4(3H)-diamine typically involves the following steps:
Formation of Binaphthalene Core: The initial step involves the coupling of two naphthalene units. This can be achieved through a variety of methods, including palladium-catalyzed cross-coupling reactions.
Introduction of Dimethyl Groups: The 3,3’ positions on the binaphthalene core are then methylated using methylating agents such as methyl iodide in the presence of a base.
Amination: The final step involves the introduction of amino groups at the 4,4’ positions. This can be achieved through nucleophilic substitution reactions using ammonia or amines.
Industrial Production Methods
Industrial production of 3,3-Dimethyl-[1,1’-binaphthalene]-4,4(3H)-diamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
化学反应分析
Types of Reactions
3,3-Dimethyl-[1,1’-binaphthalene]-4,4(3H)-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the amino groups to corresponding amines or other reduced forms.
Substitution: The amino groups can participate in substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
3,3-Dimethyl-[1,1’-binaphthalene]-4,4(3H)-diamine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and as a fluorescent probe.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3,3-Dimethyl-[1,1’-binaphthalene]-4,4(3H)-diamine involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds and other interactions with active sites, influencing biological pathways and chemical reactions.
相似化合物的比较
Similar Compounds
3,3’-Dimethyl-1,1’-binaphthalene: Lacks the amino groups, making it less reactive in certain chemical reactions.
1,1’-Binaphthalene: Lacks both the dimethyl and amino groups, resulting in different chemical properties and reactivity.
Uniqueness
3,3-Dimethyl-[1,1’-binaphthalene]-4,4(3H)-diamine is unique due to the presence of both dimethyl and amino groups, which confer specific reactivity and applications in various fields.
属性
分子式 |
C22H22N2 |
|---|---|
分子量 |
314.4 g/mol |
IUPAC 名称 |
2,2-dimethyl-4-naphthalen-1-ylnaphthalene-1,1-diamine |
InChI |
InChI=1S/C22H22N2/c1-21(2)14-19(18-11-5-6-13-20(18)22(21,23)24)17-12-7-9-15-8-3-4-10-16(15)17/h3-14H,23-24H2,1-2H3 |
InChI 键 |
NIMBHRCDIOJEDA-UHFFFAOYSA-N |
规范 SMILES |
CC1(C=C(C2=CC=CC=C2C1(N)N)C3=CC=CC4=CC=CC=C43)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Disodium;2-amino-3-[2,3-di(dodecanoyloxy)propoxy-oxidophosphoryl]oxypropanoate](/img/structure/B13392612.png)
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(10R,12S,14R,17S)-12-hydroxy-4,4,7,10,14-pentamethyl-17-[(2E)-6-methylhepta-2,5-dien-2-yl]-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13392625.png)
![[4-[[4-(3-bromo-4-chloroanilino)pyrido[3,4-d]pyrimidin-6-yl]amino]-4-oxobut-2-enyl]-dimethyl-[(3-methyl-5-nitroimidazol-4-yl)methyl]azanium;bromide](/img/structure/B13392628.png)
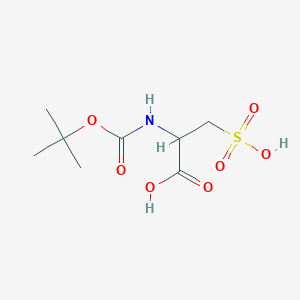
![disodium;[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate](/img/structure/B13392648.png)
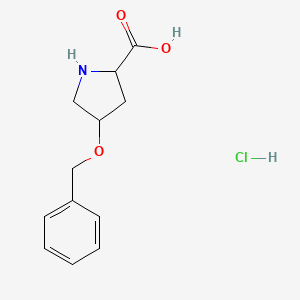
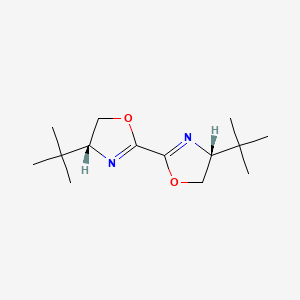

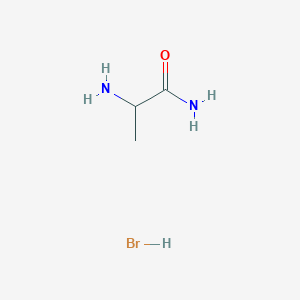
![[4-[[5-(Carbamoylamino)-2-[[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B13392677.png)
![N-[1,1'-biphenyl]-4yl-dibenzothiophene-3-amine](/img/structure/B13392683.png)
